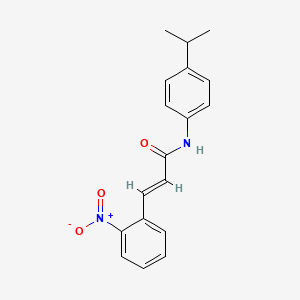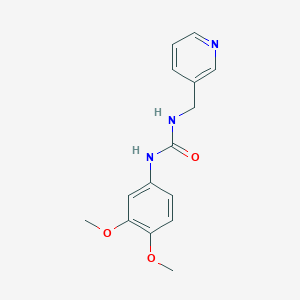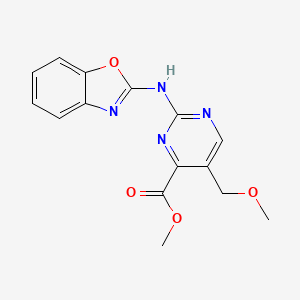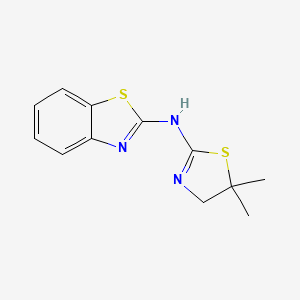
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and is used as a starting material for the synthesis of other compounds.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation, making it a potential anti-cancer agent.
Biochemical and physiological effects:
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase, which can improve cognitive function and memory. It has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation, making it a potential anti-cancer agent. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
The advantages of using N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide in lab experiments include its high purity and yield, its potential applications in various fields, and its relatively low cost. However, the limitations include its potential toxicity and the need for proper handling and disposal procedures. Researchers must also be aware of the potential side effects and interactions with other compounds.
未来方向
There are several future directions for research involving N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide. One direction is the development of new drugs targeting diseases such as Alzheimer's disease and cancer. Researchers can use N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide as a scaffold for the development of new compounds with improved activity and selectivity. Another direction is the synthesis of novel polymers and materials with unique properties. N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide can be used as a building block for the synthesis of new materials with potential applications in various fields such as electronics, optics, and biomedicine.
合成方法
The synthesis of N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide involves the reaction of 4-isopropylaniline with 2-nitrobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acryloyl chloride to obtain N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide. This synthesis method has been reported in several research articles and has been shown to yield high purity and yield of the desired product.
科学研究应用
N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been used in various scientific research applications such as organic synthesis, medicinal chemistry, and material science. It is used as a starting material for the synthesis of other compounds such as N-(4-isopropylphenyl)-3-(2-hydroxyphenyl)acrylamide, which has been shown to have potential anti-cancer activity. In medicinal chemistry, N-(4-isopropylphenyl)-3-(2-nitrophenyl)acrylamide has been used as a scaffold for the development of new drugs targeting various diseases such as Alzheimer's disease and cancer. In material science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties.
属性
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(2)14-7-10-16(11-8-14)19-18(21)12-9-15-5-3-4-6-17(15)20(22)23/h3-13H,1-2H3,(H,19,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKRWGMMOOIXIR-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)






![2-[(2,6-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5861270.png)

![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)
![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)

![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)